9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane
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Overview
Description
9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane is an organic compound characterized by its unique spirocyclic structure. This compound contains a seven-membered ring system with two oxygen atoms (dioxa), one nitrogen atom (aza), and a dimethyl group. The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or tetrahydrofuran to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which 9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane exerts its effects involves its ability to interact with various molecular targets. The presence of oxygen and nitrogen atoms allows for hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s activity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
- 2,5-Dioxa-8-azaspiro[3.5]nonane
Uniqueness
9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its dimethyl substitution, which can influence its chemical reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
9,9-dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO2/c1-7(2)8(5-10-6-8)9-3-4-11-7/h9H,3-6H2,1-2H3 |
InChI Key |
DRQRXBIBQLDGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(COC2)NCCO1)C |
Origin of Product |
United States |
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